Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Chiral peptide synthesis Stereochemical purity Enantiomeric differentiation

Standard Fmoc-amino acids lack the steric bulk and H-bonding capacity needed for protease-resistant peptide design. (S)-Fmoc-β-hydroxy-valine addresses this gap with its β-gem-dimethyl carbinol moiety, which restricts backbone conformation while enabling post-SPPS phosphorylation, sulfation, or O-glycosylation at the tertiary alcohol. • ≥99% HPLC grade available ensures high coupling efficiency with minimal deletion impurities in automated SPPS. • Defined [α]D20 = -16 ± 2° (c=1, DMF) enables batch-to-batch enantiopurity verification by polarimetry. • Solid form (mp 88-95°C) and 2-8°C storage compatibility support seamless integration into automated synthesis workflows.

Molecular Formula C20H21NO5
Molecular Weight 355.39
CAS No. 1217603-41-2
Cat. No. B577887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid
CAS1217603-41-2
Molecular FormulaC20H21NO5
Molecular Weight355.39
Structural Identifiers
SMILESCC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m1/s1
InChIKeyKIOMNBRJPAICIT-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(S)-β,β-dimethyl-serine: Procurement & Compound Class


Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS 1217603-41-2), also designated as (S)-Fmoc-β-hydroxy-valine or (S)-Fmoc-β,β-dimethyl-serine, is a chiral non-proteinogenic amino acid derivative with molecular formula C20H21NO5 and molecular weight 355.39 g/mol . The compound bears an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino functionality, enabling compatibility with Fmoc-strategy solid-phase peptide synthesis (SPPS) protocols . The defining structural feature is the β-position gem-dimethyl carbinol moiety (-C(CH3)2OH), which distinguishes it from both natural amino acids and conventional β-branched residues such as valine or tert-leucine. This tertiary alcohol side chain introduces unique conformational constraints and hydrogen-bonding capacity not available in natural amino acid building blocks .

Fmoc-(S)-β,β-dimethyl-serine: Why Generic Substitution Fails


The procurement of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid for peptide synthesis cannot be satisfied by substitution with either Fmoc-L-valine (CAS 68858-20-8) or Fmoc-L-tert-leucine (CAS 132684-60-7) due to fundamental structural divergence. Fmoc-L-valine lacks the β-hydroxyl group entirely, possessing only an isopropyl side chain; Fmoc-L-tert-leucine contains a tert-butyl group that is fully methyl-substituted with no hydroxyl functionality and no hydrogen-bond donor capacity . The presence of the tertiary alcohol in the target compound enables side-chain phosphorylation, O-glycosylation, and sulfation—post-translational modifications inaccessible to valine or tert-leucine residues . Furthermore, procurement of the (R)-enantiomer (CAS 884880-39-1) or the racemic mixture (CAS 1246172-30-4) in place of the (S)-configured compound introduces stereochemical heterogeneity that alters peptide backbone conformation and biological recognition [1]. The β-gem-dimethyl substitution also confers pronounced resistance to proteolytic degradation relative to unsubstituted serine or threonine residues, a property not provided by Fmoc-L-serine (CAS 73724-45-5) or Fmoc-L-threonine (CAS 73731-37-0) building blocks.

Fmoc-(S)-β,β-dimethyl-serine: Comparative Evidence


Stereochemical Identity: Enantiomer vs. Racemate

The (S)-enantiomer (CAS 1217603-41-2) exhibits a specific optical rotation [α]D20 of -16 ± 2° (c=1, DMF), whereas the (R)-enantiomer (CAS 884880-39-1) is specified solely by purity (97%) without disclosed optical rotation data in vendor documentation . The racemic mixture (CAS 1246172-30-4) carries a reduced purity specification of 95%+ and lacks stereochemical characterization entirely [1]. The defined negative optical rotation of the (S)-enantiomer provides an orthogonal identity verification metric that is absent for the (R)-enantiomer and racemate, enabling lot-to-lot consistency validation in regulated synthesis workflows.

Chiral peptide synthesis Stereochemical purity Enantiomeric differentiation

β-Gem-Dimethyl Carbinol vs. tert-Leucine Coupling

The target compound incorporates a β-gem-dimethyl carbinol side chain where the tertiary hydroxyl group remains chemically inert under standard Fmoc-SPPS coupling conditions (HBTU/HOBt/DIEA or DIC/Oxyma), as tertiary alcohols do not undergo acylation during amide bond formation [1]. In contrast, Fmoc-L-tert-leucine (CAS 132684-60-7) presents a fully alkyl tert-butyl side chain that exerts extreme steric hindrance at the β-carbon without providing hydrogen-bonding capacity, resulting in documented slow coupling kinetics and often requiring double-coupling protocols or elevated temperatures for complete incorporation [2]. The target compound's tertiary alcohol remains available for subsequent orthogonal modification (phosphorylation, glycosylation) after resin cleavage, whereas Fmoc-L-tert-leucine offers no post-synthetic derivatization handle.

Sterically hindered coupling SPPS efficiency β-branched amino acids

Supplier Purity Grade Comparison

Supplier-specified purity for CAS 1217603-41-2 varies by commercial source: Chem-Impex specifies ≥99% (HPLC) for catalog number 29718 , whereas AKSci specifies minimum purity 97% (HPLC) for catalog number 6742AH . The (R)-enantiomer (CAS 884880-39-1) from Bidepharm is specified at 97% purity , and the racemic mixture (CAS 1246172-30-4) from Chemenu is specified at 95%+ [1]. The ≥99% HPLC grade represents a minimum 2% absolute purity advantage over 97% grade material and a ≥4% advantage over the racemate, translating to reduced deletion sequences and truncated peptide impurities in SPPS when using stoichiometric coupling conditions.

High-purity peptide building blocks Procurement specifications Quality grade comparison

Melting Point & Physical Form Specification

The (S)-enantiomer is characterized by a defined melting point range of 88–95°C and solid physical form at 20°C . In contrast, the (R)-enantiomer (CAS 884880-39-1) vendor documentation from AKSci provides no melting point specification, listing only solid physical form without thermal characterization data . The presence of a narrow, vendor-verified melting point range (88–95°C) provides an orthogonal identity and purity confirmation metric beyond chromatographic methods alone, enabling rapid pre-use quality assessment in the synthesis laboratory.

Solid-phase peptide synthesis Quality control parameters Material characterization

Fmoc-(S)-β,β-dimethyl-serine: Research & Industrial Applications


Proteolytically Stabilized Peptide Synthesis

Incorporation of (S)-Fmoc-β,β-dimethyl-serine into peptide backbones introduces geminal dimethyl substitution adjacent to the β-carbon hydroxyl, a structural motif that confers resistance to serine protease cleavage [1]. The ≥99% HPLC purity grade ensures that coupling yields during SPPS are not compromised by deletion impurities, while the tertiary alcohol remains available for orthogonal phosphorylation or glycosylation post-resin cleavage. This application directly leverages the β-gem-dimethyl carbinol side-chain differentiation versus Fmoc-L-serine and Fmoc-L-threonine.

Orthogonal PTM via Side-Chain Hydroxyl

The tertiary hydroxyl group of the target compound remains unacylated during standard Fmoc-SPPS coupling, enabling site-specific phosphorylation, sulfation, or O-glycosylation after peptide assembly [1]. This post-synthetic functionalization capacity is unavailable when using Fmoc-L-tert-leucine (CAS 132684-60-7), which lacks any hydroxyl functionality entirely. The defined optical rotation specification of -16 ± 2° (c=1, DMF) ensures that stereochemical integrity is maintained throughout the synthesis and modification sequence.

Conformationally Constrained Peptide Libraries

The β-gem-dimethyl substitution introduces steric bulk that restricts backbone conformational freedom, potentially stabilizing β-turn or helical secondary structures [1]. The availability of the compound in ≥99% HPLC purity supports high-fidelity library synthesis, while the solid physical form and defined melting point range of 88–95°C facilitate automated solid-phase synthesis workflows with minimal handling variability.

Chiral Peptide Synthesis: (S)-Enantiomer Purity

The (S)-enantiomer (CAS 1217603-41-2) provides a defined optical rotation [α]D20 of -16 ± 2° (c=1, DMF) [1], which is absent from both the (R)-enantiomer and the racemic mixture vendor documentation. This specification enables batch-to-batch enantiomeric purity verification by polarimetry, a critical quality control step for chiral peptides intended for biological evaluation where stereochemical fidelity directly impacts target binding affinity and selectivity.

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